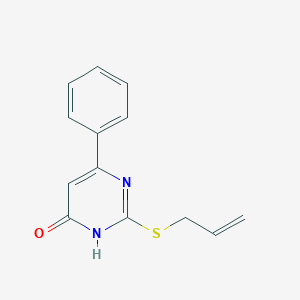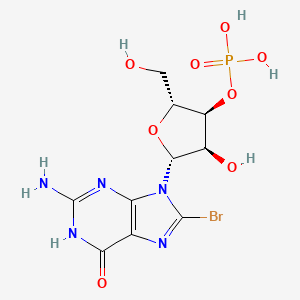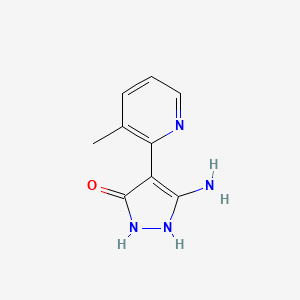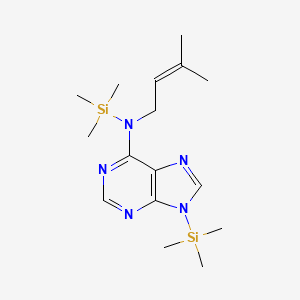
1-Benzyl-1H-benzimidazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1H-benzo[d]imidazole-2-carbonitrile is a heterocyclic compound that features a benzimidazole core with a benzyl group at the nitrogen atom and a nitrile group at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-1H-benzo[d]imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with o-phenylenediamine in the presence of a suitable dehydrating agent to form the benzimidazole core. The nitrile group can then be introduced via a subsequent reaction with a cyanating agent such as cyanogen bromide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-1H-benzo[d]imidazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The benzyl group or other positions on the benzimidazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
1-Benzyl-1H-benzo[d]imidazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism by which 1-benzyl-1H-benzo[d]imidazole-2-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparación Con Compuestos Similares
1-Benzyl-1H-benzo[d]imidazole-2-thiol: Similar structure but with a thiol group instead of a nitrile group.
1-Phenethyl-1H-benzo[d]imidazole-2-thiol: Features a phenethyl group and a thiol group.
5-Chloro-1H-benzo[d]imidazole-2-thiol: Contains a chlorine atom and a thiol group.
Uniqueness: 1-Benzyl-1H-benzo[d]imidazole-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the nitrile functionality is advantageous .
Propiedades
Número CAS |
63928-18-7 |
|---|---|
Fórmula molecular |
C15H11N3 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
1-benzylbenzimidazole-2-carbonitrile |
InChI |
InChI=1S/C15H11N3/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,11H2 |
Clave InChI |
GTQLCZRSSFJFIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan](/img/structure/B15215255.png)


![2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B15215276.png)


![2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one](/img/structure/B15215305.png)

